N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide, also known as CNB-001, is a novel compound with potential therapeutic applications in various neurological disorders. It belongs to the class of N-aryl benzamides, which are known to exhibit anti-inflammatory, analgesic, and neuroprotective properties. The synthesis of CNB-001 involves a multistep process that includes the reaction of 3-chloro-4-methyl aniline with piperidine, followed by nitration and amidation.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in neuronal cells. The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been found to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is implicated in the pathogenesis of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in neuronal cells. The compound has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide is its high purity and stability, which makes it suitable for in vitro and in vivo experiments. Moreover, the compound exhibits low toxicity and has been found to be well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide. One possible direction is the investigation of its potential therapeutic applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, the development of novel formulations and delivery systems may enhance the bioavailability and efficacy of this compound in vivo. Finally, the elucidation of the exact mechanism of action of this compound may provide insights into the pathogenesis of neurological disorders and lead to the development of new therapeutic strategies.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. Moreover, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-nitro-4-piperidin-1-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-5-7-15(12-16(13)20)21-19(24)14-6-8-17(18(11-14)23(25)26)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBCODKZBYGWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.